2,5-Dibromo-3-fluoropyridine
Overview
Description
Synthesis Analysis
The synthesis of halogenated pyridines, such as 2,5-Dibromo-3-fluoropyridine, often involves lithiation followed by halogenation. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Additionally, the Stille coupling of 2,5-dibromopyridine with various organostannanes has been employed to obtain brominated bipyridines . These methods suggest potential pathways for the synthesis of 2,5-Dibromo-3-fluoropyridine, although the specific synthesis of this compound is not directly reported.
Molecular Structure Analysis
While the molecular structure of 2,5-Dibromo-3-fluoropyridine is not directly analyzed in the provided papers, the structure of related compounds has been characterized using techniques such as NMR, IR, and X-ray crystallography . These techniques could be applied to determine the molecular structure of 2,5-Dibromo-3-fluoropyridine, providing insights into its electronic and steric properties that influence its reactivity.
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridines is diverse. For example, 5-bromo-2-chloro-3-fluoropyridine has been used in chemoselective amination reactions, where the bromide substitution product was obtained under catalytic conditions . Similarly, 2,5-Dibromo-3-fluoropyridine could potentially undergo selective functionalization reactions, such as Suzuki coupling or amination, to yield various substituted pyridines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromo-3-fluoropyridine can be inferred from related compounds. Halogenated pyridines generally exhibit high reactivity due to the presence of electron-withdrawing halogen atoms, which can activate the pyridine ring towards nucleophilic substitution reactions . The presence of multiple halogens also increases the density and polarizability, potentially affecting the boiling and melting points of the compound. The specific physical properties of 2,5-Dibromo-3-fluoropyridine would need to be determined experimentally.
Scientific Research Applications
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Scientific Field: Synthesis of Fluorinated Pyridines
- Fluoropyridines are used in the synthesis of various compounds due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues .
- The methods of synthesis include reactions such as the Umemoto reaction and Balts-Schiemann reaction . These methods are used to prepare 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
- The outcomes of these syntheses are fluoropyridines that can be used in various applications, including the development of new agricultural products and pharmaceuticals .
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Scientific Field: Drug Discovery
- Fluoropyridines are used in drug discovery due to their potential as imaging agents for various biological applications .
- The methods of application include the synthesis of 18 F-substituted pyridines .
- The outcomes of these applications are potential imaging agents for various biological applications .
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Scientific Field: Material Science
- Bromo-2-(difluoromethyl)-3-fluoropyridine, a similar compound to 2,5-Dibromo-3-fluoropyridine, is used in material science.
- The methods of application include exploring novel reactions and synthesis pathways.
- The outcomes of these applications are new materials with improved physical, biological, and environmental properties.
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Scientific Field: Catalysis Studies
- Bromo-2-(difluoromethyl)-3-fluoropyridine is also used in catalysis studies.
- The methods of application include exploring novel reactions and synthesis pathways.
- The outcomes of these applications are new catalysts with improved performance.
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Scientific Field: Herbicides and Insecticides Synthesis
- Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
- The methods of application include various chemical reactions to incorporate fluorine atoms into lead structures .
- The outcomes of these applications are new agricultural products having improved physical, biological, and environmental properties .
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Scientific Field: Radiobiology
- Fluoropyridines are used in radiobiology, specifically in the synthesis of F 18-substituted pyridines .
- The methods of application include various synthetic routes towards 18 F-substituted pyridines .
- The outcomes of these applications are potential imaging agents for various biological applications .
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Scientific Field: Synthesis of Herbicides and Insecticides
- Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
- The methods of application include various chemical reactions to incorporate fluorine atoms into lead structures .
- The outcomes of these applications are new agricultural products having improved physical, biological, and environmental properties .
-
Scientific Field: Radiobiology
- Fluoropyridines are used in radiobiology, specifically in the synthesis of F 18-substituted pyridines .
- The methods of application include various synthetic routes towards 18 F-substituted pyridines .
- The outcomes of these applications are potential imaging agents for various biological applications .
Safety And Hazards
Future Directions
The future directions for 2,5-Dibromo-3-fluoropyridine and similar compounds involve their use in various fields. For instance, fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties . They are also used in the medical treatment, with about 10% of the total sales of pharmaceuticals currently used for the medical treatment being drugs containing fluorine atom .
properties
IUPAC Name |
2,5-dibromo-3-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENLQKOTDHQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625579 | |
Record name | 2,5-Dibromo-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-fluoropyridine | |
CAS RN |
156772-60-0 | |
Record name | 2,5-Dibromo-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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